molecular formula C15H13F3N2O2 B11683164 2,5-dimethyl-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-3-carbohydrazide

2,5-dimethyl-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-3-carbohydrazide

Cat. No.: B11683164
M. Wt: 310.27 g/mol
InChI Key: AFLXQBWJPSXVBX-UFWORHAWSA-N
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Description

2,5-dimethyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-3-carbohydrazide is a synthetic organic compound characterized by its unique molecular structure. This compound features a furan ring substituted with dimethyl groups and a carbohydrazide moiety linked to a trifluoromethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethylfuran-3-carbohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated derivatives of the aromatic ring.

Scientific Research Applications

2,5-dimethyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-3-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering cellular pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-thienyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-4-carbohydrazide
  • N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Uniqueness

2,5-dimethyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-3-carbohydrazide is unique due to its furan ring structure, which imparts distinct chemical reactivity compared to other similar compounds. The presence of the trifluoromethyl group also enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C15H13F3N2O2/c1-9-7-12(10(2)22-9)14(21)20-19-8-11-5-3-4-6-13(11)15(16,17)18/h3-8H,1-2H3,(H,20,21)/b19-8+

InChI Key

AFLXQBWJPSXVBX-UFWORHAWSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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